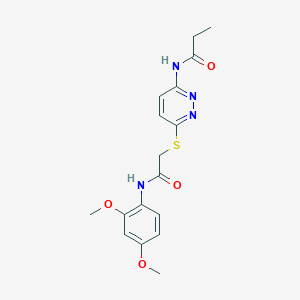![molecular formula C22H20FN5O2 B2916210 N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031665-27-6](/img/structure/B2916210.png)
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It is a derivative of the quinazoline family, which is a class of organic compounds characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex, given the presence of multiple rings and functional groups. The 1,2,3-triazole ring is an important heterocyclic scaffold used in medicinal chemistry, often explored in the design of quinazoline anti-tumor hybrids .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .科学的研究の応用
Synthesis and Characterization
The synthesis of quinazoline derivatives, including compounds structurally similar to N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, involves complex organic reactions aimed at creating molecules with potential biological activities. These compounds are synthesized through multiple-step reactions, involving cyclization processes and the use of various organic reagents to introduce specific functional groups critical for biological activity. The characterization of these compounds typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures (Sarges et al., 1990).
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The structural motifs present in compounds like this compound are known to interact with various cellular targets, leading to cytotoxic effects against cancer cell lines. Studies on similar compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential utility in cancer therapy (B. N. Reddy et al., 2015).
Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives is another area of interest, with several studies reporting the synthesis of compounds demonstrating significant antibacterial and antifungal activities. These activities are attributed to the compounds' ability to interfere with bacterial cell wall synthesis or fungal cell membrane integrity, indicating their potential as new antimicrobial agents. Compounds structurally related to this compound could potentially possess similar antimicrobial properties (Azza M. El‐Kazak & M. Ibrahim, 2013).
Potential for CNS and Antidepressant Activity
Some quinazoline derivatives have shown promise as central nervous system (CNS) agents, including potential antidepressant effects. These effects are believed to be mediated through interactions with adenosine receptors, suggesting a mechanism of action for the potential therapeutic use of this compound in treating CNS disorders (R. Sarges et al., 1990).
将来の方向性
The future directions for research on “N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological properties and potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
作用機序
Target of Action
The primary target of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is the benzodiazepine (BZD) receptor . This receptor is a part of the GABA_A receptor, which is a major inhibitory neurotransmitter receptor in the brain .
Mode of Action
The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects on neuronal excitability . This results in the anticonvulsant activity of the compound .
Biochemical Pathways
The compound’s action on the BZD-binding site of the GABA_A receptor affects the GABAergic pathway . This pathway is responsible for inhibiting neuronal excitability in the nervous system . By enhancing the effect of GABA, the compound increases the inhibitory effects on neurons, thereby reducing the likelihood of seizures .
Pharmacokinetics
The compound’s high anticonvulsant activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . This is likely due to its enhancement of GABA’s inhibitory effects, which reduces neuronal excitability and thus the likelihood of seizures .
特性
IUPAC Name |
N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-15-6-4-5-13(11-15)19-20-25-22(30)17-10-9-14(12-18(17)28(20)27-26-19)21(29)24-16-7-2-1-3-8-16/h4-6,9-12,16,27H,1-3,7-8H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAXKFREVPCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

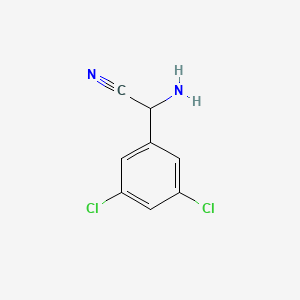

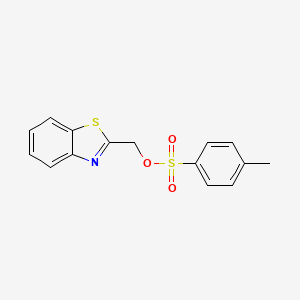
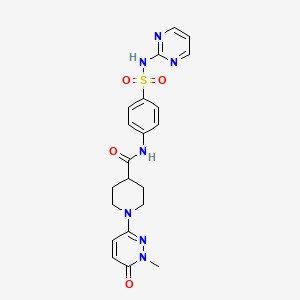


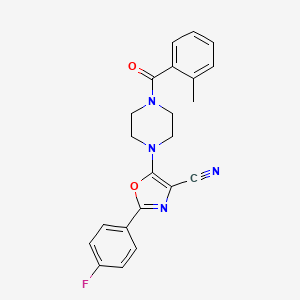
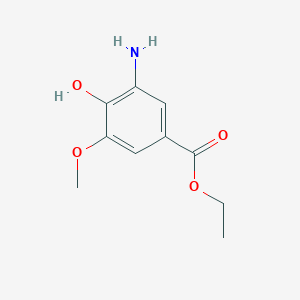
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

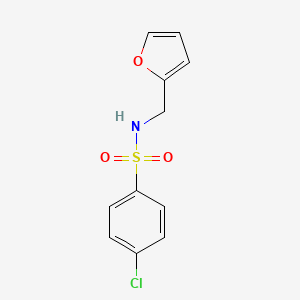
![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)
